2'-(2-methoxyethyl)-N-(4-methylpyridin-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide
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Overview
Description
2’-(2-methoxyethyl)-N-(4-methylpyridin-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(2-methoxyethyl)-N-(4-methylpyridin-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves multiple steps. The starting materials typically include cyclohexane derivatives and isoquinoline derivatives. The key steps in the synthesis include:
Formation of the spiro structure: This is achieved through a cyclization reaction, often involving a Lewis acid catalyst.
Introduction of the methoxyethyl group: This step involves the use of a methoxyethylating agent under basic conditions.
Coupling with the pyridine derivative: This step is typically carried out using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization step and high-throughput screening of catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2’-(2-methoxyethyl)-N-(4-methylpyridin-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The methoxyethyl and pyridine groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Materials Science: The spiro structure can impart unique physical properties, making it useful in the development of new materials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions.
Mechanism of Action
The mechanism of action of 2’-(2-methoxyethyl)-N-(4-methylpyridin-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-methylpyridin-2-yl)acetate: This compound shares the pyridine moiety but lacks the spiro structure.
Ethyl 2-methyl-2-(4-methylpyridin-2-yl)propanoate: Similar in having the pyridine group but differs in the rest of the structure.
2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carboxylic acid: Contains a pyridine and oxazole ring but lacks the spiro structure.
Uniqueness
The uniqueness of 2’-(2-methoxyethyl)-N-(4-methylpyridin-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide lies in its spiro structure, which imparts distinct physical and chemical properties. This structure can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H29N3O3 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
2-(2-methoxyethyl)-N-(4-methylpyridin-2-yl)-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide |
InChI |
InChI=1S/C24H29N3O3/c1-17-10-13-25-20(16-17)26-22(28)21-18-8-4-5-9-19(18)23(29)27(14-15-30-2)24(21)11-6-3-7-12-24/h4-5,8-10,13,16,21H,3,6-7,11-12,14-15H2,1-2H3,(H,25,26,28) |
InChI Key |
PBPKRTLRMDVTJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2C3=CC=CC=C3C(=O)N(C24CCCCC4)CCOC |
Origin of Product |
United States |
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